An In-depth Technical Guide to D149 Dye: Chemical Structure and Properties
An In-depth Technical Guide to D149 Dye: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of the D149 dye, a prominent metal-free organic sensitizer. The information is curated for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound for applications in areas such as dye-sensitized solar cells (DSSCs) and photocatalysis.
Chemical Structure and Identification
D149, also known as Indoline dye D149, is a complex organic molecule characterized by a donor-π-acceptor (D-π-A) architecture. The core structure features an indoline moiety acting as the electron donor, conjugated through a π-bridge to a rhodanine-acetic acid unit which serves as the electron acceptor and anchoring group to semiconductor surfaces.[1]
The IUPAC name for D149 is 5-[[4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid.[2] Its structure is designed to facilitate efficient intramolecular charge transfer upon photoexcitation, a key process for its function as a sensitizer.
Below is a diagram illustrating the chemical structure of the D149 dye.
Table 1: Chemical Identifiers and Molecular Properties of D149 Dye
| Parameter | Value | Reference(s) |
| IUPAC Name | 5-[[4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid | [2] |
| CAS Number | 786643-20-7 | [2][3] |
| Molecular Formula | C₄₂H₃₅N₃O₄S₃ | [2][3] |
| Molecular Weight | 741.94 g/mol | [2][3] |
| Synonyms | Indoline dye D149, Purple Dye | [2] |
Physicochemical and Electronic Properties
The photophysical and electronic properties of D149 are central to its performance as a photosensitizer. These properties have been investigated through both experimental measurements and theoretical calculations.
Table 2: Electronic and Photophysical Properties of D149 Dye
| Parameter | Value | Conditions / Notes | Reference(s) |
| Molar Extinction Coefficient (ε) | 68,700 M⁻¹cm⁻¹ | at 540 nm | [4] |
| Absorption Maximum (λmax) | 531 nm | [5] | |
| 525-550 nm | In benzene, acetonitrile, and methanol | [1] | |
| HOMO Energy Level | -5.07 eV | Theoretical (DFT) | [3] |
| LUMO Energy Level | -2.36 eV | Theoretical (DFT) | [3] |
| HOMO-LUMO Gap | 2.1163 eV | Theoretical (TDDFT in ethanol) | [6] |
| Solubility | 1 mg/mL (1.35 mM) | In DMSO (requires sonication) | [7][8] |
| < 0.1 mg/mL (insoluble) | In Water | [7][8] |
The high molar extinction coefficient of D149 indicates its strong ability to absorb light.[4] The HOMO and LUMO energy levels are crucial for determining the feasibility of electron injection into the conduction band of a semiconductor (like TiO₂) and the subsequent regeneration of the dye by the electrolyte in a DSSC.[3] The energy levels provided are based on theoretical calculations and may vary slightly depending on the computational method and solvent environment.
Experimental Protocols
A common application of D149 is in the fabrication of dye-sensitized solar cells. The following section outlines a typical experimental protocol for constructing a DSSC using D149 as the sensitizer.
Preparation of TiO₂ Photoanode
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Substrate Cleaning: Fluorine-doped tin oxide (FTO) glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, and ethanol for 15 minutes each.
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TiO₂ Paste Deposition: A compact blocking layer of TiO₂ is often first deposited on the FTO glass by a method such as spin coating or spray pyrolysis to prevent charge recombination. Subsequently, a mesoporous layer of TiO₂ nanoparticles (e.g., P25) is deposited by screen printing or the doctor-blade technique.
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Sintering: The TiO₂-coated FTO glass is gradually heated to around 450-500°C and maintained at this temperature for 30-60 minutes to ensure good electrical contact between the nanoparticles and the substrate. The electrode is then cooled down to room temperature.
Dye Sensitization
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Dye Solution Preparation: A D149 dye solution is prepared, typically at a concentration of 0.3-0.5 mM, in a suitable solvent mixture, commonly a 1:1 (v/v) ratio of acetonitrile and tert-butanol.[8]
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Dye Adsorption: The sintered TiO₂ photoanode is immersed in the D149 dye solution and kept at room temperature for a specified duration, often ranging from 3 to 24 hours, to allow for the adsorption of the dye onto the TiO₂ surface.[5][8] After sensitization, the photoanode is rinsed with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
DSSC Assembly
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Counter Electrode Preparation: A platinum (Pt) counter electrode is typically prepared by depositing a thin layer of a Pt precursor (e.g., H₂PtCl₆) onto another FTO glass substrate, followed by heating at around 400°C for 20 minutes.[8]
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Cell Assembly: The dye-sensitized TiO₂ photoanode and the Pt counter electrode are assembled into a sandwich-type cell, separated by a thin polymer spacer (e.g., Surlyn®) to prevent short-circuiting.
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Electrolyte Injection: The space between the electrodes is filled with an electrolyte solution, which commonly consists of an I⁻/I₃⁻ redox couple in an organic solvent like acetonitrile or 3-methoxypropionitrile.[4] The filling hole is then sealed.
The following diagram illustrates the workflow for the fabrication of a D149-sensitized solar cell.
Signaling Pathway in Dye-Sensitized Solar Cells
The operation of a D149-based DSSC involves a series of electron transfer processes, which can be visualized as a signaling pathway.
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Photoexcitation: The D149 dye absorbs incident photons, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).
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Electron Injection: The excited electron is rapidly injected from the LUMO of the D149 dye into the conduction band of the TiO₂ semiconductor.
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Electron Transport: The injected electrons percolate through the mesoporous TiO₂ network to the FTO-coated glass, generating an electric current in the external circuit.
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Dye Regeneration: The oxidized D149 dye (D149⁺) is regenerated back to its ground state by accepting an electron from the iodide (I⁻) ions in the electrolyte, which are in turn oxidized to triiodide (I₃⁻).
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Electrolyte Regeneration: The triiodide ions diffuse to the platinum counter electrode, where they are reduced back to iodide ions by the electrons that have traveled through the external circuit, thus completing the cycle.
The following diagram illustrates the electron transfer pathway in a D149-sensitized solar cell.
Conclusion
D149 remains a significant benchmark molecule in the field of metal-free organic photosensitizers. Its well-defined chemical structure, coupled with its excellent photophysical and electronic properties, makes it a valuable tool for researchers in materials science, solar energy conversion, and photocatalysis. The detailed information and protocols provided in this guide are intended to support further research and development in these and related scientific disciplines.
References
- 1. Ultrafast photoinduced relaxation dynamics of the indoline dye D149 in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isomerization and Aggregation of the Solar Cell Dye D149 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. D149 染料 98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
